molecular formula C7H12N2O3 B14859394 2-(3-Methyl-5-oxopiperazin-1-YL)acetic acid

2-(3-Methyl-5-oxopiperazin-1-YL)acetic acid

Cat. No.: B14859394
M. Wt: 172.18 g/mol
InChI Key: NRNGKIIQTJJFBW-UHFFFAOYSA-N
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Description

2-(3-Methyl-5-oxopiperazin-1-YL)acetic acid is a heterocyclic compound with the molecular formula C7H12N2O3 It is a derivative of piperazine, a common scaffold in medicinal chemistry, and features a methyl group and a ketone functional group on the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-5-oxopiperazin-1-YL)acetic acid typically involves the reaction of piperazine derivatives with acetic acid or its derivatives. One common method includes the acylation of 3-methylpiperazine with acetic anhydride, followed by oxidation to introduce the ketone functionality. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-5-oxopiperazin-1-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of 2-(3-Methyl-5-hydroxypiperazin-1-YL)acetic acid.

    Substitution: Formation of various substituted piperazine derivatives depending on the substituent introduced.

Scientific Research Applications

2-(3-Methyl-5-oxopiperazin-1-YL)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-5-oxopiperazin-1-YL)acetic acid is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The ketone group may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The piperazine ring can also interact with various biological molecules, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Oxopiperazin-1-yl)acetic acid: Similar structure but lacks the methyl group.

    2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid: Similar structure with the methyl group in a different position.

    Methyl (3-oxopiperazin-2-yl)acetate: An ester derivative with similar functional groups.

Uniqueness

2-(3-Methyl-5-oxopiperazin-1-YL)acetic acid is unique due to the specific positioning of the methyl and ketone groups on the piperazine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl group can influence the compound’s lipophilicity and its ability to interact with biological targets, potentially leading to different pharmacological properties.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

2-(3-methyl-5-oxopiperazin-1-yl)acetic acid

InChI

InChI=1S/C7H12N2O3/c1-5-2-9(4-7(11)12)3-6(10)8-5/h5H,2-4H2,1H3,(H,8,10)(H,11,12)

InChI Key

NRNGKIIQTJJFBW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(=O)N1)CC(=O)O

Origin of Product

United States

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